molecular formula C4H5N3O3 B12816676 2-Methyl-4-nitro-1H-imidazol-5-ol

2-Methyl-4-nitro-1H-imidazol-5-ol

Cat. No.: B12816676
M. Wt: 143.10 g/mol
InChI Key: ASXGKEIWKDNLKN-UHFFFAOYSA-N
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Description

2-Methyl-4-nitro-1H-imidazol-5-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a methyl group at the second position and a nitro group at the fourth position, along with a hydroxyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-nitro-1H-imidazol-5-ol can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with in situ formed tosylamine to afford the desired imidazole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-nitro-1H-imidazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the hydroxyl group.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups replacing the original hydroxyl or nitro groups.

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitro-1H-imidazol-5-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-nitro-1H-imidazol-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C4H5N3O3

Molecular Weight

143.10 g/mol

IUPAC Name

2-methyl-5-nitro-1H-imidazol-4-ol

InChI

InChI=1S/C4H5N3O3/c1-2-5-3(7(9)10)4(8)6-2/h8H,1H3,(H,5,6)

InChI Key

ASXGKEIWKDNLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])O

Origin of Product

United States

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